molecular formula C11H17ClN2 B12449653 N-ethyl-1,2,3,4-tetrahydroquinolin-7-aMine hydrochloride

N-ethyl-1,2,3,4-tetrahydroquinolin-7-aMine hydrochloride

Cat. No.: B12449653
M. Wt: 212.72 g/mol
InChI Key: MGTVBCLOGIVWBQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular structure of N-ethyl-1,2,3,4-tetrahydroquinoline-7-amine hydrochloride (C₁₁H₁₇ClN₂) consists of a partially saturated quinoline system fused to a six-membered ring. The tetrahydroquinoline core adopts a non-planar conformation due to sp³ hybridization at positions 1–4, while the aromatic portion retains sp² character at positions 5–8 and 10 (Figure 1). X-ray diffraction data reveal critical bond parameters:

Parameter Value (Å/°) Source
N1–C1 bond length 1.472 ± 0.012
C7–N2 bond length 1.336 ± 0.009
C4–C5–C6–C7 torsion −65.8 ± 0.3°
N1–C1–C2–C3 dihedral 128.2 ± 0.2°

The ethylamine substituent at position 7 induces significant stereoelectronic effects, with the NH₂ group adopting an axial orientation relative to the tetrahydroquinoline plane. This configuration creates a 1,3-diaxial interaction between the ethyl group and C9 hydrogen, contributing to a puckering amplitude (Q) of 0.484 Å. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level confirm the stability of this conformation, showing a 12.3 kJ/mol energy preference over alternative chair forms.

Comparative Analysis of Tautomeric Forms

Three tautomeric forms dominate the equilibrium in solution (Figure 2):

  • Enamine tautomer (77% prevalence at pH 7): Features a conjugated NH₂ group with partial double-bond character (C7–N2 = 1.336 Å)
  • Imine tautomer (19% at pH 7): Exhibits proton migration to N2, lengthening C7–N2 to 1.402 Å
  • Zwitterionic form (4% at pH 7): Stabilized by intramolecular charge transfer between N1 and the aromatic system

The tautomeric distribution shows strong pH dependence:

pH Enamine (%) Imine (%) Zwitterion (%)
5 82 15 3
7 77 19 4
9 68 25 7

Data derived from ¹H NMR chemical shift analysis in D₂O/CD₃CN (1:1) at 298 K. The enamine form dominates under acidic conditions due to protonation of N1, while alkaline conditions favor imine tautomerization through deprotonation at N2.

X-ray Crystallographic Studies and Unit Cell Parameters

Single-crystal X-ray analysis (space group P2₁2₁2₁, Z = 4) reveals a monoclinic unit cell with dimensions:

Parameter Value
a 7.8921(4) Å
b 12.345(2) Å
c 15.678(3) Å
α 90°
β 98.76(1)°
γ 90°
Volume 1512.8(5) ų

The crystal packing features alternating hydrophobic and hydrophilic layers (Figure 3). The hydrochloride counterion participates in a bifurcated hydrogen bond network:

  • N2–H···Cl⁻ (2.12 Å)
  • Owater–H···Cl⁻ (1.98 Å)
  • C9–H···Ocarboxyl (2.45 Å)

Thermal ellipsoid analysis shows anisotropic displacement parameters (Ueq) ranging from 0.021 Ų for Cl⁻ to 0.038 Ų for terminal ethyl carbons, indicating greater mobility in the aliphatic chain.

Conformational Dynamics via Rotational Spectroscopy

Microwave spectroscopy data reveal three dominant conformers in the gas phase:

Conformer Relative Energy (kJ/mol) Population (%)
Half-chair 0.0 62
Boat 3.2 28
Twist-boat 5.7 10

Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

N-ethyl-1,2,3,4-tetrahydroquinolin-7-amine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c1-2-12-10-6-5-9-4-3-7-13-11(9)8-10;/h5-6,8,12-13H,2-4,7H2,1H3;1H

InChI Key

MGTVBCLOGIVWBQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(CCCN2)C=C1.Cl

Origin of Product

United States

Preparation Methods

Nitroquinoline Reduction and Subsequent Functionalization

A foundational approach begins with the nitration of quinoline derivatives. For example, 7-nitroquinoline undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere to yield 7-amino-1,2,3,4-tetrahydroquinoline. This intermediate is then alkylated with ethyl iodide in the presence of a base such as sodium hydride or potassium tert-butoxide to introduce the ethyl group at the nitrogen atom. The final hydrochloride salt is formed by treating the free amine with concentrated hydrochloric acid, followed by recrystallization from methanol or ethanol.

Key Reaction Conditions :

  • Catalyst : 5% Pd/C, 50% moisture content.
  • Solvent : Ethanol or methanol for hydrogenation; toluene or THF for alkylation.
  • Yield : 51–75% after salt formation.

Hydrolysis of Amino-Tetrahydroquinoline Derivatives

Alternative routes involve the hydrolysis of 7-nitro-1,2,3,4-tetrahydroquinoline under acidic conditions. For instance, heating the nitro compound in sulfuric acid (140–180°C) generates 7-hydroxy-1,2,3,4-tetrahydroquinoline, which is subsequently aminated via nucleophilic substitution with ammonia or ethylamine. This method avoids the need for hydrogenation but requires stringent temperature control to prevent decomposition.

Modern Catalytic Approaches

Hydroaminoalkylation and Buchwald–Hartwig Amination

A two-step procedure developed by recent studies (2020) utilizes titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. This reaction produces linear regioisomers with >90% selectivity, which undergo intramolecular Buchwald–Hartwig amination using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and a phosphine ligand (e.g., BINAP). The resulting tetrahydroquinoline is then ethylated and converted to the hydrochloride salt.

Optimized Parameters :

  • Catalyst : 2,6-Bis(phenylamino)pyridinato titanium complex.
  • Ligand : 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).
  • Yield : 68–75% for the amination step.

Palladium-Mediated Cross-Coupling

Patent literature describes palladium-catalyzed cross-coupling reactions to introduce the ethyl group. For example, 7-nitro-1,2,3,4-tetrahydroquinoline is acylated with chloroacetyl chloride, followed by displacement with ethylamine in dimethylformamide (DMF) using diisopropylethylamine as a base. Hydrogenation of the nitro group and subsequent cationization with methyl sulfate yield the final hydrochloride salt.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Alkylation of 1,2,3,4-tetrahydroquinoline with ethyl bromide in toluene is conducted at 80°C with automated pH control to maintain basic conditions. The crude product is purified via continuous crystallization, achieving >95% purity.

Solvent and Recycle Optimization

Industrial protocols prioritize solvent recovery. For instance, dichloromethane used in acylation steps is distilled and reused, reducing waste. Similarly, palladium catalysts are recovered via filtration through Celite beds and reactivated for subsequent batches.

Comparative Analysis of Synthetic Methods

Method Key Steps Catalyst System Yield (%) Purity (%)
Classical Alkylation Nitration → Hydrogenation → Alkylation Pd/C, NaH 51–75 90–95
Hydroaminoalkylation Hydroaminoalkylation → Amination Ti complex, Pd2(dba)3 68–75 95–98
Cross-Coupling Acylation → Displacement → Hydrogenation Pd(OAc)2, DIPEA 70–82 92–96

Mechanistic Insights and Side Reactions

Regioselectivity in Alkylation

The ethyl group preferentially binds to the nitrogen atom due to steric and electronic factors. Competing O-alkylation is suppressed by using aprotic solvents like THF and bulky bases (e.g., potassium tert-butoxide).

Byproduct Formation and Mitigation

Common byproducts include dihydroaminoalkylation adducts, which arise from over-alkylation. These are minimized by controlling stoichiometry (1:1 ratio of ethyl halide to amine) and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that N-ethyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride may exhibit several biological activities:

Antimicrobial Activity : Studies have shown that this compound can inhibit a range of microbial strains. For instance, it has demonstrated significant activity against both bacterial and fungal pathogens.

Mechanisms of Action :

  • Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Interactions : It could bind to various receptors influencing signaling pathways that regulate cellular functions.

Case Studies

Several studies have investigated the efficacy of this compound in different contexts:

  • Anticancer Activity :
    • A study on human breast cancer cell lines revealed that treatment with the compound at a concentration of 10 µM for 48 hours led to over a 50% reduction in cell viability.
    • In vivo models showed significant tumor growth inhibition when administered alongside standard chemotherapy agents.
  • Anti-inflammatory Effects :
    • In animal models of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups.
    • The compound was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of N-ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogs of NETQ, their molecular features, and similarity metrics derived from computational or experimental comparisons:

Compound Name Substituents/Modifications Molecular Formula Similarity Score Key Applications/Notes
NETQ N-Ethyl, 7-amine (hydrochloride) C₁₁H₁₇ClN₂ Reference HE analog; biological staining
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride Benzoazepine core, 7-methyl, 5-amine (dihydrochloride) C₁₁H₁₈Cl₂N₂ 0.85 Higher ring saturation; neuropharmacological research
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride N-Methyl, 7-amine (hydrochloride) C₁₀H₁₅ClN₂ 0.81 Medical intermediate; lower lipophilicity
7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride 7-Methoxy, no amine substituent (hydrochloride) C₁₀H₁₄ClNO 0.82 Altered electronic properties; potential CNS activity
7-Isoquinolinesulfonamide,N-ethyl-1,2,3,4-tetrahydro-3-(hydroxymethyl)-, monohydrochloride Isoquinoline core, sulfonamide, hydroxymethyl C₁₂H₁₈ClN₂O₃S N/A Kinase inhibition studies; increased molecular complexity

Key Structural and Functional Differences

Substituent Effects
  • Amine Position: Compounds like 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride (similarity 0.81 ) shift the amine to the 5-position, which may disrupt binding interactions in biological systems compared to NETQ’s 7-amine orientation.
Core Modifications
  • Ring Systems: Analogues such as 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride incorporate a benzoazepine core instead of tetrahydroquinoline, increasing ring saturation and altering conformational flexibility .

Pharmacological and Commercial Considerations

  • Biological Activity : NETQ’s role as an HE analog suggests utility in fluorescence-based assays, whereas sulfonamide derivatives (e.g., CAS 833457-80-0 ) may target enzymatic pathways due to their sulfonamide moiety.
  • Commercial Availability: NETQ is priced competitively (e.g., 1-Methyl analog costs ~466 €/g ), reflecting demand for tetrahydroquinoline derivatives in medicinal chemistry.

Biological Activity

N-ethyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine and industry.

The synthesis of this compound typically involves:

  • Reduction of Quinoline Derivatives : Starting with 7-nitroquinoline, it undergoes catalytic hydrogenation to form 7-aminoquinoline.
  • Alkylation : The 7-aminoquinoline is then ethylated using ethyl iodide under basic conditions to yield the desired tetrahydro compound.
  • Formation of Hydrochloride Salt : The amine is treated with hydrochloric acid to produce the hydrochloride salt form.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that this compound has shown effectiveness against various microbial strains. Its potential as an antimicrobial agent suggests applications in treating infections caused by resistant pathogens.

Anticancer Properties

Studies have explored the anticancer potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms may involve modulation of signaling pathways related to cell survival and death .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has been studied for its inhibitory effects on neuronal nitric oxide synthase (nNOS), which plays a role in neurodegenerative diseases .
  • Receptor Modulation : It can interact with neurotransmitter receptors in the brain, potentially influencing neurological functions and providing therapeutic effects in conditions like Alzheimer's disease and Parkinson's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For example:

Cell LineIC50 (µM)Selectivity
HeLa (Cervical Cancer)10High
MCF-7 (Breast Cancer)12Moderate
Normal Fibroblasts>100Low

These results indicate a promising therapeutic index for further development .

Animal Models

Animal studies have corroborated the in vitro findings by showing reduced tumor growth in xenograft models treated with this compound. Notably:

  • Tumor size reduction was observed in treated groups compared to controls.

Comparison with Similar Compounds

This compound can be compared with other tetrahydroquinoline derivatives to highlight its unique properties:

CompoundBiological ActivityNotable Differences
N-Methyl-1,2,3,4-tetrahydroquinolineModerate anticancer activityMethyl group may alter binding affinity
N-propyl-1,2,3,4-tetrahydroquinolineLower antimicrobial activityPropyl chain affects solubility

The ethyl substitution at the nitrogen atom appears to enhance both antimicrobial and anticancer activities compared to its analogs.

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